N-Me-Asp(Otbu)-OH
CAS No.: 197632-85-2
VCID: VC21539279
Molecular Formula: C9H17NO4
Molecular Weight: 203,24 g/mole
* For research use only. Not for human or veterinary use.

Description |
N-Me-Asp(Otbu)-OH, also known as (2S)-4-tert-butoxy-2-(methylamino)-4-oxobutanoic acid, is a derivative of aspartic acid. It is a compound of interest in organic chemistry and pharmaceutical research due to its unique structural properties and potential applications in peptide synthesis and drug development. Peptide SynthesisN-Me-Asp(Otbu)-OH is used in solid-phase peptide synthesis (SPPS) as a building block to introduce N-methylated aspartic acid residues into peptides. This modification can enhance the stability and bioactivity of peptides by reducing proteolytic degradation and improving membrane permeability. Drug DevelopmentIn pharmaceutical research, N-Me-Asp(Otbu)-OH is utilized to develop peptide-based therapeutics. The incorporation of N-methylated amino acids can improve the pharmacokinetic properties of peptides, making them more suitable for therapeutic applications. Bioconjugation and NeuroscienceThis compound is also employed in bioconjugation processes to attach peptides to biomolecules, facilitating the design of targeted drug delivery systems and diagnostic agents. Additionally, its structural properties make it useful in neuroscience research, particularly in the study of neurotransmitter analogs and the development of treatments for neurological disorders. Fmoc-N-Me-Asp(OtBu)-OHA derivative of N-Me-Asp(Otbu)-OH is Fmoc-N-Me-Asp(OtBu)-OH, which features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis due to its ability to selectively protect amino groups during solid-phase synthesis . Table: Comparison of N-Me-Asp(Otbu)-OH and Fmoc-N-Me-Asp(OtBu)-OH
|
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 197632-85-2 | |||||||||||||||
Product Name | N-Me-Asp(Otbu)-OH | |||||||||||||||
Molecular Formula | C9H17NO4 | |||||||||||||||
Molecular Weight | 203,24 g/mole | |||||||||||||||
IUPAC Name | (2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |||||||||||||||
Standard InChI | InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10-4)8(12)13/h6,10H,5H2,1-4H3,(H,12,13)/t6-/m0/s1 | |||||||||||||||
Standard InChIKey | VVZMENGKDSBXFM-LURJTMIESA-N | |||||||||||||||
Isomeric SMILES | CC(C)(C)OC(=O)C[C@@H](C(=O)[O-])[NH2+]C | |||||||||||||||
SMILES | CC(C)(C)OC(=O)CC(C(=O)O)NC | |||||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)CC(C(=O)[O-])[NH2+]C | |||||||||||||||
Synonyms | N-Me-Asp(Otbu)-OH;197632-85-2;AmbotzHAA1099;AC1ODTWY;H-MEASP(OTBU)-OH;SCHEMBL12570554;MolPort-008-267-956;ZINC2567633;AJ-41434;AK-88949;K-5792;(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoicacid | |||||||||||||||
PubChem Compound | 7020792 | |||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume